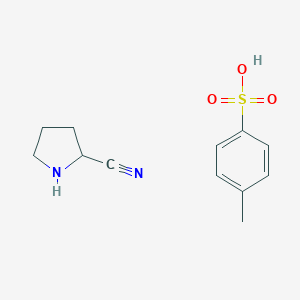

Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate

Description

The exact mass of the compound Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-7-5/h2-5H,1H3,(H,8,9,10);5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILVRYHBTINJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666113-04-7 | |

| Record name | pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate: A Potent DPP-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Introduction

Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is a potent, selective, and orally bioavailable inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). The active component, the pyrrolidine-2-carbonitrile moiety, is the pharmacophore responsible for its therapeutic effect, while the 4-methylbenzenesulfonate (tosylate) serves as a counter-ion to form a stable salt. Such compounds are at the forefront of therapeutic strategies for type 2 diabetes mellitus (T2DM).[1][2][3]

The primary mechanism of action involves the inhibition of DPP-4, which in turn prevents the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][5][6][7] This leads to an enhancement of the body's natural glucose-dependent mechanisms for insulin secretion and a reduction in glucagon levels, ultimately resulting in improved glycemic control.[4][5][8] This guide provides a detailed examination of the molecular interactions, biochemical validation, and downstream physiological consequences of DPP-4 inhibition by this class of compounds, offering a comprehensive resource for researchers in metabolic diseases and drug discovery.

The Molecular Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 (also known as the T-cell antigen CD26) is a transmembrane serine exopeptidase ubiquitously expressed on the surface of various cells and also found in a soluble, circulating form in plasma.[4][7] Its primary physiological role in glucose homeostasis is the rapid inactivation of the incretin hormones GLP-1 and GIP.[4][7][9][10] These hormones are released from the gut in response to food intake and are crucial for regulating insulin secretion.[1][11][12]

DPP-4 cleaves the N-terminal dipeptide from substrates that have a proline or alanine residue in the penultimate position.[4] By inactivating GLP-1 and GIP, DPP-4 effectively terminates their insulinotropic signals.[4] Therefore, inhibiting DPP-4 is a key therapeutic strategy to prolong the action of these incretins, thereby enhancing glucose control in patients with T2DM.[2][10] Beyond its role in glucose metabolism, DPP-4 is involved in immune regulation and other physiological processes, making inhibitor selectivity a critical aspect of drug design.[1][7][10]

Core Mechanism of Action: Reversible, Covalent Inhibition

The defining feature of pyrrolidine-2-carbonitrile-based inhibitors is their unique interaction with the active site of the DPP-4 enzyme. This class of inhibitors, which includes the approved drug Vildagliptin, engages in a reversible, covalent binding mechanism.[13][14][15]

-

Biochemical Interaction : The key to this interaction lies in the cyanopyrrolidine scaffold.[4] The pyrrolidine ring mimics the proline residue of natural DPP-4 substrates, effectively targeting the S1 pocket of the enzyme's active site.[16] The electrophilic nitrile (-C≡N) group acts as a "warhead." It forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) within the active site.[4][14]

-

Kinetics of Inhibition : This covalent interaction results in a potent and durable inhibition of the enzyme.[13] While the bond is covalent, it is also reversible, which is a critical feature for safety and pharmacokinetic profiles.[14][17] Kinetic studies show that these inhibitors are not true competitive inhibitors but rather slow-dissociating substrates.[14] The balance between the rates of association (k_on) and dissociation (k_off) determines the duration of target engagement and the overall pharmacological effect.

-

Structural Basis for Binding : Beyond the covalent bond, the stability of the enzyme-inhibitor complex is reinforced by several non-covalent interactions. The protonated amino group of the pyrrolidine ring forms crucial hydrogen bonds with negatively charged residues in the active site, such as Glu205 and Glu206, further anchoring the inhibitor.[4]

Figure 2: Workflow for the in vitro DPP-4 enzyme inhibition assay.

Part B: Selectivity Profiling

Objective: To ensure the inhibitor is highly selective for DPP-4 over other closely related serine proteases, particularly DPP-8 and DPP-9.

Causality and Rationale: Lack of selectivity can lead to off-target effects and potential toxicity. Inhibition of DPP-8 and DPP-9 has been associated with severe adverse events in preclinical studies, including thrombocytopenia, alopecia, and gastrointestinal toxicity. [18]Therefore, demonstrating a high selectivity window (>1000-fold) is a critical safety and validation checkpoint. [19]The experimental setup is similar to the primary inhibition assay but uses purified DPP-8 and DPP-9 enzymes instead of DPP-4. [20] Data Presentation: Representative Selectivity Profile

| Enzyme | IC50 (nM) | Selectivity Ratio (IC50 Target / IC50 DPP-4) |

| DPP-4 | 5.3 | - |

| DPP-8 | >6,000 | >1,100-fold |

| DPP-9 | >12,000 | >2,200-fold |

| FAP | >20,000 | >3,700-fold |

| (Data is illustrative, based on typical values for selective cyanopyrrolidine inhibitors) | ||

| [4][19] |

Downstream Pharmacological Effects: The Incretin Axis

The inhibition of DPP-4 is the initiating event in a cascade that ultimately improves glucose homeostasis. [9][21]

-

Increased Active Incretins: By blocking DPP-4, the inhibitor prevents the rapid degradation of GLP-1 and GIP. This increases the circulating half-life and concentration of the active forms of these hormones. [5][13][15][22]2. Pancreatic β-Cell Stimulation: Elevated GLP-1 and GIP levels bind to their respective receptors on pancreatic β-cells. [4][11][23]This engagement stimulates the synthesis and secretion of insulin in a strictly glucose-dependent manner. [11][13][23]This glucose dependency is a key safety feature, as it minimizes the risk of hypoglycemia. [24]3. Pancreatic α-Cell Suppression: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production. [4][8][15]This effect is also glucose-dependent, meaning glucagon is appropriately suppressed when glucose levels are high but not during hypoglycemia. [13]4. Improved Glycemic Control: The combined effect of increased glucose-dependent insulin secretion and suppressed glucagon release leads to lower fasting and postprandial glucose levels, and a reduction in overall HbA1c. [5][22]

Figure 3: Signaling pathway from DPP-4 inhibition to glycemic control.

Conclusion

Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate exemplifies a highly successful class of mechanism-based enzyme inhibitors. Its action is precise: a reversible, covalent inhibition of DPP-4, driven by the unique chemistry of the cyanopyrrolidine scaffold. This targeted intervention amplifies the natural incretin hormone system, leading to potent, glucose-dependent improvements in glycemic control. The validation of this mechanism requires a rigorous, multi-step experimental approach, from in vitro enzyme kinetics and selectivity profiling to cellular and in vivo physiological assessments. This comprehensive understanding underpins its value as a therapeutic agent for type 2 diabetes and serves as a model for rational drug design.

References

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2023). MDPI. Retrieved January 24, 2026, from [Link]

-

Video: Dipeptidyl Peptidase 4 Inhibitors. (2024). JoVE. Retrieved January 24, 2026, from [Link]

-

Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). StatPearls - NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

GIP and GLP-1, the two incretin hormones: Similarities and differences. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Pharmacology of dipeptidyl peptidase-4 inhibitors: similarities and differences. (2011). PubMed. Retrieved January 24, 2026, from [Link]

-

Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. (2019). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

WO/2005/023762 PYRROLIDINE-2-CARBONITRILE DERIVATIVES AND THEIR USE AS INHIBITORS OF DIPEPTIDYL PEPTIDASE-IV (DPP-IV). (2005). WIPO Patentscope. Retrieved January 24, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Dovepress. Retrieved January 24, 2026, from [Link]

-

Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. (2019). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Characterization of Plant-Derived Natural Inhibitors of Dipeptidyl Peptidase-4 as Potential Antidiabetic Agents: A Computational Study. (2024). MDPI. Retrieved January 24, 2026, from [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]

-

What is the function of Dipeptidyl Peptidase-4 (DPP-4)? (2025). Dr.Oracle. Retrieved January 24, 2026, from [Link]

-

Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

GIP and GLP-1, the two incretin hormones: Similarities and differences. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers. Retrieved January 24, 2026, from [Link]

-

Vildagliptin. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

A graphical representation of the covalent inactivation of DPP-4 via... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (n.d.). Oxford Academic. Retrieved January 24, 2026, from [Link]

-

Dipeptidyl Peptidase IV Inhibition -Treatment of Type 2 Diabetes. (n.d.). Medscape. Retrieved January 24, 2026, from [Link]

-

Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Amber Lifesciences. Retrieved January 24, 2026, from [Link]

-

(PDF) Identification of DPP-4 Inhibitor Active Compounds Using Machine Learning Classification. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. (2005). American Diabetes Association. Retrieved January 24, 2026, from [Link]

-

Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

The Right Chemistry: Ripples of discovery created a new wave of weight-loss medications. (2026). McGill Office for Science and Society. Retrieved January 24, 2026, from [Link]

-

Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays. (n.d.). PLOS. Retrieved January 24, 2026, from [Link]

-

Vildagliptin: novel pharmacological approach to treat Type 2 diabetes. (2007). Open Access Journals. Retrieved January 24, 2026, from [Link]

-

Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. (2025). PubMed. Retrieved January 24, 2026, from [Link]

-

How to activate GLP-1 naturally. (2025). Ohio State Health & Discovery. Retrieved January 24, 2026, from [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (n.d.). Beilstein Journals. Retrieved January 24, 2026, from [Link]

-

Differential Importance of Glucose-Dependent Insulinotropic... (2009). YouTube. Retrieved January 24, 2026, from [Link]

-

(2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor. (2011). PubMed. Retrieved January 24, 2026, from [Link]

-

Vildagliptin: Mechanism, Indications, Dosage, and Side Effects. (2024). Amber Lifesciences. Retrieved January 24, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]

- 6. Pharmacology of dipeptidyl peptidase-4 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. mdpi.com [mdpi.com]

- 11. GIP and GLP-1, the two incretin hormones: Similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Right Chemistry: Ripples of discovery created a wave of weight-loss medications | Montreal Gazette [montrealgazette.com]

- 13. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vildagliptin - Wikipedia [en.wikipedia.org]

- 16. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. (2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 22. openaccessjournals.com [openaccessjournals.com]

- 23. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

Proline-Based Organocatalysis: A Paradigm Shift in Asymmetric Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of organocatalysis has revolutionized the field of asymmetric synthesis, offering a powerful and sustainable alternative to traditional metal- and enzyme-based catalysis. Among the diverse array of small organic molecules employed as catalysts, the simple amino acid L-proline holds a preeminent position. Hailed as the "simplest enzyme," proline's remarkable ability to catalyze a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions with high stereoselectivity has garnered immense interest.[1][2] This technical guide provides an in-depth exploration of proline-based organocatalysis, delving into its historical development, core mechanistic principles, and key applications in asymmetric reactions. We will dissect the causality behind experimental designs and present validated protocols, offering field-proven insights for researchers in synthetic chemistry and drug development.

A Historical Perspective: From Obscurity to a Nobel Prize

The concept of using small organic molecules to catalyze reactions is not new, with early examples dating back to the early 20th century.[3] However, the specific use of L-proline in an asymmetric context first appeared in the early 1970s in what is now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction.[3][4][5] This intramolecular aldol cyclization, used in the synthesis of steroid precursors, demonstrated proline's potential but remained a niche curiosity for nearly three decades.[2][4]

The renaissance of proline catalysis began in 2000 with the seminal, independent work of Benjamin List and Carlos F. Barbas III, who demonstrated the first direct intermolecular asymmetric aldol reaction catalyzed by L-proline.[1][4] This breakthrough ignited the modern era of organocatalysis, a field whose profound impact was recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David W.C. MacMillan.[6] The appeal of proline is multifaceted: it is inexpensive, naturally occurring and readily available in both enantiomeric forms, non-toxic, and robust against air and moisture.[1][7]

The Mechanistic Core: Proline's Dual Modes of Activation

Proline's catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine (a nucleophile and a base) and a carboxylic acid (a Brønsted acid).[7][8] This structure allows it to activate carbonyl compounds through two primary, distinct mechanistic pathways: Enamine Catalysis and Iminium Ion Catalysis .[7][8]

The choice of pathway is dictated by the nature of the carbonyl substrate. Carbonyl compounds that can be enolized (i.e., possess an α-proton) are activated as nucleophiles via enamine formation. Conversely, α,β-unsaturated carbonyls are activated as electrophiles via iminium ion formation.

Figure 1: Dual activation modes of proline catalysis. Proline reacts with donor carbonyls to form nucleophilic enamines or with acceptor carbonyls to form electrophilic iminium ions.

Enamine Catalysis: Activating the Nucleophile

In this pathway, the secondary amine of proline condenses with a donor ketone or aldehyde to form a chiral enamine intermediate. This conversion effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a potent, yet stereochemically defined, nucleophile. The carboxylic acid group of proline plays a crucial role in the subsequent steps, acting as an intramolecular Brønsted acid to protonate the acceptor and directing the stereochemical outcome through a highly organized, hydrogen-bonded transition state, often described by the Zimmerman-Traxler model.[4][5]

This mode of activation is the foundation for some of the most powerful C-C bond-forming reactions in the organocatalytic arsenal.

-

Asymmetric Aldol Reaction: The direct addition of a ketone enamine to an aldehyde. This reaction is a cornerstone of proline catalysis, enabling the construction of chiral β-hydroxy ketones with high enantioselectivity.[1]

-

Asymmetric Mannich Reaction: A three-component reaction involving a ketone, an aldehyde, and an amine to form β-amino carbonyl compounds. The mechanism is analogous to the aldol reaction, where the proline-derived enamine attacks an in situ formed imine.[1][2] The stereochemical outcome is typically syn, controlled by the E-geometry of the imine and a chair-like transition state where the proline ring blocks one face from attack.[1][2]

-

Asymmetric Michael Addition: The conjugate addition of a ketone or aldehyde to α,β-unsaturated acceptors like enones or nitroalkenes.[1]

-

Asymmetric α-Functionalization: Reactions such as α-amination and α-oxyamination, where the enamine intermediate attacks electrophilic nitrogen or oxygen sources, respectively.[5][9]

Figure 2: Simplified catalytic cycle for the proline-catalyzed asymmetric aldol reaction via the enamine pathway.

Iminium Ion Catalysis: Activating the Electrophile

When proline reacts with an α,β-unsaturated aldehyde or ketone, it forms a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, rendering it a significantly more reactive electrophile for nucleophilic attack. The rigid pyrrolidine ring effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face and thereby ensuring high stereocontrol.[8] This activation strategy is particularly effective for conjugate additions and cycloaddition reactions.

-

Asymmetric Diels-Alder Reaction: A powerful cycloaddition for forming six-membered rings, where proline activates the dienophile.

-

Asymmetric Conjugate Addition: The addition of soft nucleophiles (e.g., from malonates, thiols) to the β-position of the activated enal or enone.

Performance in Key Asymmetric Transformations: A Quantitative Overview

The true measure of a catalyst lies in its performance. Proline and its derivatives have consistently delivered high yields and excellent stereoselectivities across a broad spectrum of reactions.

| Reaction Type | Donor | Acceptor | Catalyst (mol%) | Yield (%) | ee (%) / dr | Reference |

| Aldol | Acetone | 4-Nitrobenzaldehyde | L-Proline (30) | 68 | 76 | [1] |

| Mannich | Acetone | 4-Nitrobenzaldehyde / p-Anisidine | L-Proline (35) | 50 | 94 | [1][3] |

| Michael | Acetone | Nitrostyrene | L-Proline | Low ee | N/A | [1] |

| α-Amination | Cyclohexanone | Dibenzyl azodicarboxylate | L-Proline (10) | 99 | 99 | [9] |

| Aldol | Cyclohexanone | 4-Nitrobenzaldehyde | Hua Cat-II (10) | 99 | >99 / >99:1 | [10] |

Table 1: Representative Performance of Proline and Proline-Derivative Catalysts in Asymmetric Reactions. (ee = enantiomeric excess; dr = diastereomeric ratio)

Field-Proven Methodologies: A Practical Guide

Translating theoretical knowledge into successful laboratory practice requires robust and reliable protocols. Here, we provide a detailed, self-validating methodology for a classic proline-catalyzed asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and Benzaldehyde

This protocol is adapted from established procedures and designed for clarity and reproducibility.[11][12]

Materials & Reagents:

-

(S)-Proline (CAS: 147-85-3)

-

Cyclohexanone (CAS: 108-94-1), freshly distilled

-

Benzaldehyde (CAS: 100-52-7), freshly distilled

-

Methanol (ACS Grade)

-

Deionized Water

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc, ACS Grade)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Catalyst Dissolution & Pre-Stirring:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (115 mg, 1.0 mmol, 10 mol%).

-

Add methanol (1.33 mL) and deionized water (0.33 mL).

-

Causality Insight: Proline has limited solubility in many organic solvents.[11] Using a polar protic solvent mixture like MeOH/H₂O improves solubility and can enhance reaction rates and stereoselectivity.[11]

-

Stir the mixture at room temperature for 10-15 minutes until the proline has largely dissolved.

-

-

Addition of Reactants:

-

Add cyclohexanone (5.18 mL, 50 mmol, 5 equivalents), which acts as both the nucleophilic donor and the solvent.

-

Cool the flask to 0 °C using an ice-water bath. This is crucial for controlling the reaction's exothermicity and maximizing stereoselectivity.

-

Slowly add benzaldehyde (1.02 mL, 10 mmol, 1 equivalent) dropwise via syringe over 2 minutes.

-

Causality Insight: Slow addition of the electrophile (aldehyde) prevents uncontrolled side reactions and ensures it reacts primarily with the desired proline-enamine intermediate.

-

-

Reaction Monitoring:

-

Seal the flask with a stopper and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 24-36 hours).

-

-

Workup & Extraction:

-

Once the reaction is complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Causality Insight: Quenching with a mild acid like NH₄Cl hydrolyzes the iminium intermediate to release the aldol product and protonates the proline catalyst, facilitating its removal into the aqueous phase.[12]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.[12]

-

-

Purification & Analysis:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

-

Determine the enantiomeric excess (ee) of the product via chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Figure 3: Step-by-step workflow for a proline-catalyzed asymmetric aldol reaction.

Beyond Proline: The Evolution of Catalysts

While proline itself is remarkably effective, significant research has focused on modifying its scaffold to enhance reactivity, stereoselectivity, and solubility, or to enable catalyst immobilization.[11] For instance, proline sulfonamides, such as "Hua Cat-II," have shown exceptional ability to construct sterically demanding all-carbon quaternary stereocenters with high fidelity.[10] These second-generation catalysts often provide superior performance, albeit at the cost of a more complex synthesis compared to the parent amino acid.

Conclusion and Future Outlook

L-proline has firmly established itself as a cornerstone of asymmetric organocatalysis. Its simplicity, low cost, and high efficiency in promoting a diverse array of stereoselective transformations have made it an indispensable tool for synthetic chemists. The fundamental mechanistic principles of enamine and iminium ion activation provide a logical and predictable framework for reaction design. As the demand for enantiomerically pure pharmaceuticals and complex molecules grows, the elegant and sustainable solutions offered by proline and its derivatives will continue to drive innovation in chemical synthesis, from academic laboratories to industrial-scale applications.

References

-

Title: 10.1: Chiral Proline Based Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Proline-catalyzed aldol reactions Source: Wikipedia URL: [Link]

-

Title: Heterogeneous organocatalysis: the proline case Source: RSC Advances, via PubMed Central - NIH URL: [Link]

- Title: Proline as an Asymmetric Organocatalyst Source: Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books URL

-

Title: A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction Source: Molecules, via MDPI URL: [Link]

-

Title: Unlocking the Secrets of Proline Catalyzed Reactions! Source: YouTube URL: [Link]

-

Title: Proline organocatalysis Source: Wikipedia URL: [Link]

-

Title: Mechanism of Proline-Catalyzed Reactions in Thermodynamics Source: Journal of Thermodynamics and Catalysis, via Longdom Publishing URL: [Link]

-

Title: A review: L- Proline as an organocatalyst Source: ResearchGate URL: [Link]

-

Title: PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS Source: University of Illinois Urbana-Champaign URL: [Link]

-

Title: Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study Source: Turkish Journal of Chemistry, via NIH URL: [Link]

-

Title: Proline Sulfonamide-Based Organocatalysis: Better Late than Never Source: Molecules, via PubMed Central - NIH URL: [Link]

-

Title: Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Direct L-proline-catalyzed asymmetric alpha-amination of ketones Source: Journal of the American Chemical Society, via PubMed URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Direct L-proline-catalyzed asymmetric alpha-amination of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of 4-methylbenzenesulfonate (Tosylate) as a Counterion in Pharmaceutical Development

This guide provides a comprehensive technical overview of 4-methylbenzenesulfonate, commonly known as tosylate, as a counterion in the development of active pharmaceutical ingredients (APIs). It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of tosylate to optimize the physicochemical and biopharmaceutical characteristics of drug candidates.

Introduction: The Critical Role of Counterions in Drug Formulation

The majority of APIs are weak acids or bases, making them candidates for salt formation.[1] The choice of a counterion is a critical decision in drug development, as it can profoundly influence a drug's solubility, stability, bioavailability, and manufacturability.[2][3][4][5] An ideal counterion can transform a challenging API into a viable drug product. Among the array of available counterions, 4-methylbenzenesulfonate (tosylate) has emerged as a versatile and highly effective option for many pharmaceutical applications.

This guide will delve into the fundamental properties of the tosylate anion, explore its impact on the solid-state and solution properties of APIs, and provide practical guidance on the preparation and characterization of tosylate salts.

The Tosylate Anion: A Profile

4-methylbenzenesulfonate is the anion of p-toluenesulfonic acid (pTSA), a strong organic acid.[6] Its structure consists of a benzene ring substituted with a methyl group and a sulfonate group. This unique combination of a hydrophobic aromatic ring and a hydrophilic, highly acidic sulfonate group imparts a distinct set of properties that are advantageous in pharmaceutical salt formation.

Key Physicochemical Properties of p-Toluenesulfonic Acid:

| Property | Value | Significance in Salt Formation |

| pKa | ~ -2.8 | As a strong acid, it readily protonates weakly basic APIs, facilitating salt formation. |

| Molecular Weight | 172.20 g/mol (anhydrous acid) | Contributes moderately to the overall salt mass. |

| Appearance | White solid | Easy to handle in a laboratory and manufacturing setting.[7] |

| Solubility | Soluble in water, alcohols, and other polar organic solvents | Offers flexibility in the choice of crystallization solvents. |

The Functional Impact of Tosylate as a Counterion

The selection of tosylate as a counterion is often driven by its ability to confer a range of desirable properties to an API. These benefits stem from the specific molecular interactions between the tosylate anion and the protonated API.

Enhanced Aqueous Solubility and Dissolution Rate

A significant challenge in drug development is the poor aqueous solubility of many APIs. The tosylate salt form can dramatically improve both the solubility and dissolution rate of a drug.[8][9] For instance, the tosylate salt of a therapeutic compound was found to have high aqueous solubility, which is a desirable characteristic for pharmaceutical formulations.[8][9] This enhancement is particularly beneficial for BCS Class II and IV compounds, where dissolution is the rate-limiting step for absorption.[10]

-

Causality: The high acidity of p-toluenesulfonic acid ensures complete proton transfer to the basic API, resulting in a fully ionic salt. The sulfonate group of the tosylate anion is highly polar and capable of forming strong hydrogen bonds with water molecules, thereby promoting the dissolution of the salt.

Improved Solid-State Stability and Handling Properties

The physical stability of an API is paramount for its successful formulation into a dosage form. Tosylate salts often exhibit favorable solid-state properties, including:

-

Crystallinity: Tosylate salts have a high propensity to form stable, crystalline structures.[8][9][10] Crystalline solids are generally preferred over amorphous forms due to their higher physical and chemical stability.

-

Reduced Hygroscopicity: Many tosylate salts are only slightly hygroscopic, meaning they have a low tendency to absorb moisture from the atmosphere.[8][9] This is a significant advantage as it prevents physical changes such as deliquescence and chemical degradation.

-

Higher Melting Point: Salt formation with tosylate can increase the melting point of an API, which is particularly useful for compounds that are oils or low-melting solids in their free form.[1] A higher melting point is indicative of a more stable crystal lattice.

-

Resistance to Amorphization: Some tosylate salts have shown a unique resistance to becoming amorphous during manufacturing processes like milling and micronization.[10] This is crucial for maintaining the stability and performance of the final drug product.

-

Causality: The rigid, planar structure of the benzene ring in the tosylate anion can facilitate ordered packing in the crystal lattice. The potential for π-π stacking interactions between the aromatic rings of the API and the counterion can further stabilize the crystal structure.

Enhanced Bioavailability

The improvements in solubility and dissolution rate conferred by the tosylate counterion can translate directly to enhanced bioavailability.[10] For a BCS Class 4 compound, which suffers from both low solubility and low permeability, the tosylate salt form was surprisingly found to possess a high dissolution rate and improved bioavailability compared to the free base.[10]

-

Causality: By increasing the concentration of the drug in solution at the site of absorption (e.g., the gastrointestinal tract), the tosylate salt form can create a higher concentration gradient, driving passive diffusion across biological membranes.[3]

Strategic Selection and Screening of Tosylate Salts

The decision to use tosylate as a counterion should be based on a systematic salt screening process.[11][12] This process involves preparing and characterizing a range of salt forms to identify the one with the optimal combination of properties for the intended drug product.

Rationale for Selecting Tosylate in a Salt Screen

Tosylate is often included in a salt screening study for basic APIs due to its:

-

Generally Recognized as Safe (GRAS) Status: p-Toluenesulfonic acid is widely used in the pharmaceutical industry and is considered safe for use in oral dosage forms.[1]

-

Proven Track Record: Numerous marketed drugs utilize the tosylate salt form, demonstrating its successful application.

-

Favorable Physicochemical Properties: As detailed above, the potential for improved solubility, stability, and bioavailability makes it an attractive candidate.

Experimental Workflow for Tosylate Salt Screening

The following diagram illustrates a typical workflow for the screening and selection of a tosylate salt.

Caption: A multi-phase workflow for tosylate salt screening and selection.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and characterization of API-tosylate salts.

Protocol for the Preparation of an API-Tosylate Salt

This protocol is a general guideline and may require optimization for specific APIs.

-

Dissolution of the API Free Base:

-

Preparation of the p-Toluenesulfonic Acid Solution:

-

In a separate container, dissolve one molar equivalent of p-toluenesulfonic acid monohydrate in the same solvent used for the API.

-

-

Salt Formation and Crystallization:

-

Slowly add the p-toluenesulfonic acid solution to the API solution with continuous stirring.[9] The addition can be performed at room temperature or an elevated temperature.

-

Stir the resulting mixture for a period of 1 to 24 hours to ensure complete salt formation and to allow for crystallization to occur.[8][9]

-

Cool the mixture to ambient temperature, and if necessary, further cool in an ice bath to maximize the yield of the crystalline salt.

-

-

Isolation and Drying:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the isolated salt under vacuum at a suitable temperature to remove residual solvent.

-

Protocol for the Characterization of an API-Tosylate Salt

A comprehensive characterization of the newly formed salt is essential to confirm its identity and evaluate its properties.[12]

-

X-Ray Powder Diffraction (XRPD):

-

Purpose: To determine the crystallinity and polymorphic form of the salt.

-

Methodology: An XRPD pattern is collected using a diffractometer with a copper radiation source.[8] Data is typically collected over a 2θ range of 3° to 40°.

-

Interpretation: A crystalline solid will produce a unique pattern of sharp peaks, while an amorphous solid will show a broad halo. The peak positions and relative intensities serve as a fingerprint for a specific crystalline form.

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point and thermal stability of the salt.

-

Methodology: A small sample of the salt is heated at a constant rate (e.g., 10 °C/min) in a DSC instrument.

-

Interpretation: The melting point is observed as an endothermic peak. The presence of other thermal events, such as desolvation or degradation, can also be identified.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To quantify the amount of solvent or water in the salt and to assess its thermal decomposition profile.

-

Methodology: The mass of the sample is monitored as it is heated at a constant rate.

-

Interpretation: A weight loss at temperatures below ~120 °C typically corresponds to the loss of water or volatile solvents. Decomposition is observed as a significant weight loss at higher temperatures.

-

-

Hygroscopicity Testing:

-

Purpose: To evaluate the tendency of the salt to absorb moisture.

-

Methodology: The sample is exposed to environments of varying relative humidity (RH) at a constant temperature, and the change in mass is measured.

-

Interpretation: The percentage of water uptake at different RH levels indicates the hygroscopicity of the salt. A slightly hygroscopic material will show minimal weight gain.[8][9]

-

-

Aqueous Solubility Measurement:

-

Purpose: To determine the equilibrium solubility of the salt in water or relevant buffers.

-

Methodology: An excess of the salt is slurried in the desired solvent at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the API is determined by a suitable analytical method (e.g., HPLC-UV).

-

Interpretation: The solubility is typically reported in mg/mL or mol/L and is a key parameter for predicting oral absorption.

-

Comparative Analysis: Tosylate vs. Other Common Counterions

The choice of a counterion is often a comparative exercise. The following table provides a general comparison of tosylate with other commonly used counterions.

| Counterion | Type | Molecular Weight ( g/mol ) | pKa of Acid | Typical Impact on Solubility | Typical Impact on Stability |

| Chloride | Inorganic | 36.46 | -7.0 | High | Can be hygroscopic |

| Sulfate | Inorganic | 98.08 | -3.0 | Variable | Generally stable |

| Mesylate | Organic | 96.11 | -1.9 | High | Good |

| Tosylate | Organic | 172.20 | -2.8 | High | Excellent, often crystalline |

| Maleate | Organic | 116.07 | 1.9, 6.2 | Good | Potential for reactivity |

| Fumarate | Organic | 116.07 | 3.0, 4.5 | Moderate | Generally stable |

Potential Considerations and Mitigations

While tosylate offers many advantages, there are some potential considerations:

-

Genotoxic Impurities: The synthesis of tosylate salts may involve the use of reagents that can form potentially genotoxic impurities, such as alkyl tosylates.[6][13][14] It is crucial to have analytical methods in place to monitor and control these impurities to within acceptable limits.

-

Stoichiometry: Depending on the solvent and crystallization conditions, tosylate salts can sometimes form in different stoichiometries (e.g., 2:1 drug to counterion).[10] It is important to characterize the stoichiometry of the salt to ensure batch-to-batch consistency.

Conclusion

4-methylbenzenesulfonate (tosylate) is a highly valuable and versatile counterion in pharmaceutical development. Its ability to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients makes it a powerful tool for overcoming common drug development challenges. A thorough understanding of the properties of the tosylate anion and a systematic approach to salt screening and characterization are essential for successfully leveraging its benefits. By carefully considering the principles and protocols outlined in this guide, researchers and drug development professionals can make informed decisions about the use of tosylate to develop robust and effective drug products.

References

- Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.

- Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy) -3-methyl-3h-benzimi dazole- 5 - carboxamide , mek inhibitor useful in the treatment of cancer.

-

Tosyl group. In Wikipedia. Retrieved from [Link]

- Babu, S., & Nangia, A. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(10), 134-149.

-

Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

- TOSYLATE SALT OF A THERAPEUTIC COMPOUND AND PHARMACEUTICAL COMPOSITIONS THEREOF.

- Vemavarapu, C., & Nivsarkar, M. (2011). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Pharmaceutical Research, 28(11), 2825–2839.

-

Khan Academy. (2013, October 21). Preparation of mesylates and tosylates | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

-

Counterions – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

- Kumar, L., & Singh, S. (2021).

-

Salt Screening. (2021, February 14). Improved Pharma. Retrieved from [Link]

- p-Toluenesulfonic acid monohydrate Safety Data Sheet. (2009, December 24). Fisher Scientific.

- Saleki-Gerhardt, A., & Zografi, G. (1994). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 83(5), 646-652.

-

Advice for making tosylate and mesylate salts? (2021). Reddit. Retrieved from [Link]

- Grosse, S., De Pra, M., & Steiner, F. (n.d.). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV. Thermo Fisher Scientific.

- Meglumine as a counter ion that fulfils all needs. (n.d.). European Pharmaceutical Review.

- Oreate AI. (2026, January 15). Understanding Tosylates: The Unsung Heroes of Organic Chemistry.

- Counterion dissociation in mixtures of sodium polystyrenesulfonate with different molar masses in aquo-organic media. (2021). New Journal of Chemistry, 45(10), 4647-4655.

- An evaluation of salt screening methodologies. (2015).

- Detection of Ethyl p-toluenesulfonate in Drugs. (2025, July 7). ChemicalBook.

- p-Toluenesulfonic acid monohydrate Safety Data Sheet. (2024, September 6). Sigma-Aldrich.

- Miller, M. R., & Mitka, M. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart (British Cardiac Society), 99(11), 755–757.

- Apte, S. P. (2011, May 18). The counter ion: expanding excipient functionality. Pharmafocusasia.

- Moreno, A., & Cohen, L. (2015). Influence of structure and counterions on physicochemical properties of linear alkylbenzene sulfonates. Journal of Surfactants and Detergents, 18(6), 961-968.

- tosylate salt, its preparation and use, as well as pharmaceutical composition comprising the same.

- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2019).

- 4-TOLUENESULFONIC ACID. (n.d.). precisionFDA.

- Salt Form Screening and Selection Services. (2026, January 18). BOC Sciences.

- Ford, L., et al. (2020). API ionic liquids: probing the effect of counterion structure on physical form and lipid solubility. Molecular Pharmaceutics, 17(10), 3845-3856.

- What is Para-Toluenesulfonamide used for?. (2024, June 14).

- Effect of counter-ion on rheological properties of mixed surfactant solutions. (2013). LCPE.

- p-Toluenesulfonic acid. (n.d.). PubChem.

- GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals. (n.d.). EXPEC TECHNOLOGY.

- How to salt screen using the Crystal 16. (2023, June 7). Technobis.

- Screening assessment - p-toluenesulfonic acid. (2022, June). Canada.ca.

- Why is there a comparative lack of variety in positive counterions in drugs?. (2018, January 10). Chemistry Stack Exchange.

- Pharmaceutical Grade P-Toluenesulfonic Acid Market Report: Trends, Forecast and Competitive Analysis to 2031. (n.d.). Lucintel.

- The Effects of Counter-Ions on Peptide Structure, Activity, and Applic

- Influence of counterions on the thermal and solution properties of strong polyelectrolytes. (2024, November 23). Polymer Chemistry.

- Solution properties of polyelectrolytes with divalent counterions. (2021, February 18).

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy) -3-methyl-3h-benzimi dazole- 5 - carboxamide , mek inhibitor useful in the treatment of cancer - Google Patents [patents.google.com]

- 11. pharmtech.com [pharmtech.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals - EXPEC TECHNOLOGY [en.expec-tech.com]

Stability and Storage of Pyrrolidine Tosylate Salts: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Pyrrolidine tosylate salts are integral intermediates and final active pharmaceutical ingredients (APIs) in a multitude of drug development programs. Their inherent physicochemical properties, particularly their stability and hygroscopicity, are critical quality attributes that dictate their handling, formulation, and ultimate therapeutic efficacy. This in-depth guide provides a comprehensive overview of the factors governing the stability of pyrrolidine tosylate salts, recommended storage conditions, and robust analytical methodologies for their assessment. By elucidating the chemical principles underpinning their degradation and providing actionable protocols, this document serves as an essential resource for scientists and researchers navigating the complexities of pharmaceutical development.

Introduction: The Significance of Pyrrolidine Tosylate Salts in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds, contributing to their unique three-dimensional architecture and pharmacological activity. The formation of a tosylate salt by reacting the basic nitrogen of the pyrrolidine ring with p-toluenesulfonic acid is a common strategy in pharmaceutical development. This salt formation serves several critical purposes, including enhancing solubility, improving crystallinity, and enabling purification. However, the introduction of an ionic center and the specific properties of the tosylate counter-ion also present challenges related to the stability and handling of these valuable compounds.

Understanding the stability of pyrrolidine tosylate salts is not merely a matter of regulatory compliance; it is fundamental to ensuring the safety, efficacy, and shelf-life of the final drug product. Degradation of the API can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. This guide will delve into the key factors that influence the stability of these salts and provide practical guidance for their proper storage and handling.

Physicochemical Properties and Stability Profile

The stability of a pyrrolidine tosylate salt is a multifaceted issue influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. A thorough understanding of these factors is paramount for developing robust storage and handling protocols.

Thermal Stability

Pyrrolidinium-based ionic liquids, which share the same cation as pyrrolidine tosylate salts, generally exhibit good thermal stability[1]. However, the thermal stability of a specific salt is also influenced by the nature of the counter-ion. Thermogravimetric analysis (TGA) of N-methylpyrrolidinium p-toluenesulfonate has shown a decomposition temperature of approximately 286 °C, indicating a high degree of thermal stability in the solid state[2].

It is crucial to note that decomposition can occur at temperatures lower than those indicated by TGA, especially over extended periods or in the presence of other reactive species. Therefore, routine thermal stress testing as part of a comprehensive stability program is essential.

Hygroscopicity: The Challenge of Moisture Absorption

A significant consideration for the handling and storage of many amine salts, including pyrrolidine tosylates, is their propensity to absorb moisture from the atmosphere, a property known as hygroscopicity. N-methylpyrrolidinium p-toluenesulfonate has been identified as a hygroscopic material[2]. The absorption of water can have several detrimental effects:

-

Physical Changes: Caking, clumping, and changes in flowability of the powder.

-

Chemical Degradation: Water can act as a reactant or facilitate degradative reactions, such as hydrolysis.

-

Polymorphic Transformations: Moisture can induce changes in the crystalline form of the salt, potentially impacting its solubility and bioavailability.

The hygroscopic nature of a salt is best characterized by Dynamic Vapor Sorption (DVS), which measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. The resulting moisture sorption isotherm provides critical information about the material's affinity for water and the RH at which significant moisture uptake occurs.

Table 1: General Classification of Hygroscopicity

| Hygroscopicity Class | Water Uptake (% w/w) at 25°C / 80% RH |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Moderately hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

Source: Adapted from the European Pharmacopoeia

Given the hygroscopic nature of related compounds, it is prudent to handle pyrrolidine tosylate salts in a controlled low-humidity environment.

Photostability

Exposure to light, particularly in the ultraviolet (UV) region, can provide the energy to initiate photochemical degradation reactions. While specific photostability data for pyrrolidine tosylate salts is not extensively available in public literature, it is a critical parameter to evaluate as per the International Council for Harmonisation (ICH) guideline Q1B[3]. Amine-containing compounds can be susceptible to photodegradation, which may involve complex radical-mediated pathways[4].

Photostability testing involves exposing the drug substance to a defined light source and assessing the extent of degradation. This is a mandatory part of stress testing to ensure that the drug product will remain stable under the lighting conditions it may encounter during its lifecycle.

Potential Degradation Pathways

A proactive approach to stability requires an understanding of the potential chemical reactions that can lead to the degradation of pyrrolidine tosylate salts. Forced degradation studies, where the salt is exposed to stress conditions such as heat, humidity, acid, base, and oxidizing agents, are instrumental in identifying potential degradation products and elucidating degradation pathways[5][6].

Figure 1: A conceptual diagram illustrating potential degradation pathways for pyrrolidinium tosylate salts under various stress conditions.

Hofmann Elimination

For N-alkylpyrrolidinium salts, a potential degradation pathway, particularly under basic conditions or thermal stress, is the Hofmann elimination[7][8][9][10]. This reaction involves the removal of a proton from a carbon atom beta to the nitrogen, leading to the formation of an alkene and a tertiary amine. The regioselectivity of this elimination typically favors the formation of the least substituted alkene (the "Hofmann product").

Ring-Opening Reactions

Under certain conditions, the pyrrolidine ring itself may be susceptible to cleavage. While less common for saturated rings, strong nucleophiles or specific enzymatic pathways could potentially lead to ring-opening, resulting in linear amine derivatives.

Oxidative Degradation

The nitrogen atom in the pyrrolidine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidized species. The presence of residual peroxides in excipients or exposure to atmospheric oxygen, especially in the presence of light or metal ions, can promote oxidative degradation.

Photodegradation

As mentioned, light can induce degradation. The specific photodegradation products of pyrrolidine compounds can be diverse and may result from complex radical reactions or rearrangements[11].

Recommended Storage and Handling Conditions

Based on the physicochemical properties and potential degradation pathways, the following storage and handling conditions are recommended for pyrrolidine tosylate salts to ensure their long-term stability.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at controlled room temperature (20-25 °C) or as indicated by specific stability data. Avoid excessive heat. | To minimize the rate of thermally induced degradation reactions. |

| Humidity | Store in a dry environment, preferably with a relative humidity below 40%. Use of desiccants is highly recommended. | To prevent moisture absorption, which can lead to physical changes and chemical degradation[12]. |

| Light | Protect from light by storing in amber glass vials or other light-resistant containers. | To prevent photodegradation. |

| Atmosphere | For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidation. | To minimize contact with atmospheric oxygen. |

| Container | Use well-sealed, non-reactive containers (e.g., glass or high-density polyethylene) to prevent contamination and moisture ingress. | To maintain the integrity of the sample. |

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is essential for monitoring the purity of pyrrolidine tosylate salts and detecting any degradation products that may form over time. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose[13][14].

Figure 2: A workflow diagram for the development and validation of a stability-indicating HPLC method for pyrrolidine tosylate salts.

Protocol: Development of a Stability-Indicating HPLC Method

-

Forced Degradation:

-

Prepare solutions of the pyrrolidine tosylate salt in appropriate solvents.

-

Expose separate aliquots to the following stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store the solid salt at 80°C for 48 hours.

-

Photolytic: Expose the solid salt and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Neutralize the acidic and basic samples before analysis.

-

-

Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve separation of the parent compound from its degradation products.

-

Detection: UV detection is typically suitable for compounds containing a chromophore. If the pyrrolidine tosylate salt lacks a strong chromophore, alternative detection methods such as charged aerosol detection (CAD) or mass spectrometry (MS) should be considered.

-

-

Method Validation:

-

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

-

Other Analytical Techniques

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS is invaluable for the identification and structural elucidation of degradation products[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the parent compound and any isolated degradation products.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any polymorphic transitions.

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition temperature of the salt.

Conclusion: A Proactive Approach to Ensuring Stability

The stability of pyrrolidine tosylate salts is a critical consideration in pharmaceutical development that directly impacts the quality, safety, and efficacy of the final drug product. A thorough understanding of their physicochemical properties, particularly their thermal stability and hygroscopicity, is essential for establishing appropriate storage and handling procedures.

By implementing a proactive stability program that includes comprehensive stress testing, the development of robust stability-indicating analytical methods, and adherence to recommended storage conditions, researchers and drug development professionals can mitigate the risks associated with degradation and ensure the integrity of these valuable pharmaceutical compounds throughout their lifecycle. This in-depth guide provides the foundational knowledge and practical tools necessary to achieve this goal.

References

- Dzida, M., et al. (2017). Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Sustainable Chemistry & Engineering, 5(11), 10764-10774.

- Neumann, J., et al. (2014). Biodegradability of 27 pyrrolidinium, morpholinium, piperidinium, imidazolium and pyridinium ionic liquid cations under aerobic conditions. Green Chemistry, 16(5), 2174-2184.

-

Sci-Hub. (n.d.). Biodegradability of 27 pyrrolidinium, morpholinium, piperidinium, imidazolium and pyridinium ionic liquid cations under aerobic conditions. Retrieved from [Link]

- Neumann, J., et al. (2014). When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids. Green Chemistry, 16(3), 1211-1223.

-

RUN. (n.d.). WATER ENHANCEMENT ON CO2 ADSORPTION. Retrieved from [Link]

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-28.

-

TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation degree of pyrrolidinium cations in 8 mol/L KOH D2O/CD3OD... Retrieved from [Link]

- Kumar, P., et al. (2022). Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling.

-

Green Chemistry. (n.d.). Biodegradability of 27 pyrrolidinium, morpholinium, piperidinium, imidazolium and pyridinium ionic liquid cations under aerobic conditions. Retrieved from [Link]

- Physical Chemistry Chemical Physics. (2023). A General Binary Isotherm Model for Amines Interacting with CO2 and H2O. 25(16), 11487-11502.

-

Analytical Methods. (n.d.). Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development. Retrieved from [Link]

- MDPI. (2022). Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. Polymers, 14(7), 1445.

-

ResearchGate. (n.d.). Photo-degradation products of pramipexole. Retrieved from [Link]

- PubMed. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)

-

Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

- MDPI. (2023). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials.

-

Sci-Hub. (n.d.). Synthesis of fully substituted polyhydroxylated pyrrolizidines via Cope-House cyclization. Retrieved from [Link]

-

International Journal of Applied Pharmaceutics. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

-

PMC. (n.d.). Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. Retrieved from [Link]

-

SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]

-

PubMed Central. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]

-

IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

- MDPI. (2024).

- PMC. (2019). Moisture sorption isotherm and shelf life prediction of complementary food based on amaranth–sorghum grains. Food Science & Nutrition, 7(11), 3635-3645.

- PMC. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.

-

Sci-Hub. (n.d.). Stereoselective Synthesis of 2-Substituted Pyrrolidines. Retrieved from [Link]

- Iraqi Academic Scientific Journals. (2024). Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets. Iraqi Journal of Chemical and Petroleum Engineering, 22(4), 45-53.

- BJSTR. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38247.

-

PMC. (n.d.). New Photodegradation Products of the Fungicide Fluopyram: Structural Elucidation and Mechanism Identification. Retrieved from [Link]

-

BYJU'S. (n.d.). Hofmann Elimination. Retrieved from [Link]

-

AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. Retrieved from [Link]

-

Allen. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental Investigation of Moisture Sorption Isotherms for Mefenamic acid Tablets. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

-

Oreate AI Blog. (2025). Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry. Retrieved from [Link]

-

Allen. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. biomedres.us [biomedres.us]

- 4. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 10. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 11. researchgate.net [researchgate.net]

- 12. Moisture sorption isotherm and shelf life prediction of complementary food based on amaranth–sorghum grains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. irjpms.com [irjpms.com]

- 14. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolidine Ring Formation via Cyclization Reactions: An In-depth Technical Guide

Introduction: The Privileged Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a vast array of natural products, bioactive molecules, and FDA-approved drugs underscores its significance as a "privileged scaffold."[1][3] This distinction arises from several key attributes: the pyrrolidine ring's three-dimensional sp³-hybridized structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry of a molecule.[2] Furthermore, the non-planar, puckered nature of the ring, often described as "pseudorotation," enhances its 3D coverage, a desirable trait for molecular recognition and binding affinity.[2] The nitrogen atom's nucleophilicity also provides a convenient handle for substitution, with a remarkable 92% of FDA-approved pyrrolidine-containing drugs being N-substituted.[2]

The therapeutic landscape is replete with examples of pyrrolidine-containing drugs, including antiviral agents, anticancer therapies, and treatments for central nervous system disorders.[4] Recent approvals of drugs like pacritinib, futibatinib, and daridorexant further highlight the continued importance of this versatile heterocycle in modern drug discovery.[1]

Given its profound impact, the efficient and stereoselective synthesis of the pyrrolidine core is a paramount objective for synthetic and medicinal chemists. This technical guide provides an in-depth exploration of the core cyclization strategies employed for the construction of the pyrrolidine ring. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into the practical considerations that guide the selection of a particular synthetic route.

I. Intramolecular Cyclization Strategies: Forging the Ring from Linear Precursors

One of the most direct and widely employed approaches to pyrrolidine synthesis involves the intramolecular cyclization of a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon center separated by a four-carbon chain.

Intramolecular Nucleophilic Substitution

This classical approach relies on the formation of a C-N bond through the displacement of a leaving group by an amine nucleophile. The reaction is mechanistically analogous to the Williamson ether synthesis.

Causality in Experimental Design: The choice of the leaving group is critical for reaction efficiency. Halides (I, Br, Cl) are common, with their reactivity following the order I > Br > Cl. Sulfonate esters (tosylates, mesylates, triflates) are also excellent leaving groups, often providing cleaner reactions and higher yields. The base employed is crucial for deprotonating the amine (or a precursor like a sulfonamide) to generate the nucleophile, and its strength should be matched to the acidity of the N-H bond. Non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions.

Representative Protocol: Synthesis of N-Tosyl-2-phenylpyrrolidine

A common variation involves the cyclization of an amino alcohol after activation of the hydroxyl group.[5]

Step 1: Chlorination and Cyclization

-

To a solution of 4-amino-4-phenylbutan-1-ol (1.0 mmol) in an appropriate solvent such as dichloromethane (10 mL) at 0 °C, add thionyl chloride (1.2 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tosyl-2-phenylpyrrolidine.

-

Purify by column chromatography on silica gel.

This one-pot procedure efficiently transforms amino alcohols into cyclic amines, avoiding the need for a multi-step protection-activation-cyclization-deprotection sequence.[5]

Reductive Amination of 1,4-Dicarbonyl Compounds

The reaction of 1,4-dicarbonyl compounds with ammonia or primary amines, followed by reduction, provides a powerful and versatile route to substituted pyrrolidines.

Mechanism: The reaction proceeds through the initial formation of a dialdimine or diketimine intermediate, which then undergoes intramolecular cyclization to form a dihydropyrrole derivative. Subsequent reduction of this intermediate, typically with a hydride reducing agent like sodium borohydride or sodium cyanoborohydride, furnishes the pyrrolidine ring.

Representative Protocol: Synthesis of N-Aryl Pyrrolidines from 2,5-Dimethoxytetrahydrofuran

A convenient and rapid method utilizes 2,5-dimethoxytetrahydrofuran as a synthetic equivalent of succinaldehyde.[6][7]

-

In a suitable flask, dissolve the primary aniline (1.0 mmol) in an acidic aqueous medium.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 mmol).

-